molecular formula C21H23N5O6S3 B6494976 Benzamide, N-[4-[[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl]phenyl]-4-(4-morpholinylsulfonyl)- CAS No. 356570-13-3

Benzamide, N-[4-[[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl]phenyl]-4-(4-morpholinylsulfonyl)-

Cat. No.: B6494976
CAS No.: 356570-13-3
M. Wt: 537.6 g/mol
InChI Key: MBJNXRPJVOKDDU-UHFFFAOYSA-N
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Description

Benzamide, N-[4-[[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl]phenyl]-4-(4-morpholinylsulfonyl)- is a complex organic compound that features a benzamide core with various functional groups attached

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-[4-[[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl]phenyl]-4-(4-morpholinylsulfonyl)- typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the 1,3,4-thiadiazole ring: This can be achieved by reacting an appropriate hydrazide with carbon disulfide and an oxidizing agent.

    Attachment of the ethyl group: The ethyl group can be introduced via alkylation reactions.

    Formation of the sulfonamide linkage: This involves the reaction of the thiadiazole derivative with a sulfonyl chloride.

    Coupling with the benzamide core: The final step involves coupling the sulfonamide derivative with a benzamide derivative under suitable conditions, such as the presence of a base and a coupling agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-[4-[[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl]phenyl]-4-(4-morpholinylsulfonyl)- can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized under strong oxidizing conditions.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The sulfonamide and morpholine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring may yield sulfoxides or sulfones, while reduction of nitro groups would yield corresponding amines.

Scientific Research Applications

Benzamide, N-[4-[[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl]phenyl]-4-(4-morpholinylsulfonyl)- has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving sulfonamides and thiadiazoles.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

    Benzamide derivatives: Compounds with similar benzamide cores but different substituents.

    Thiadiazole derivatives: Compounds containing the 1,3,4-thiadiazole ring with various substituents.

    Sulfonamide derivatives: Compounds with sulfonamide linkages but different aromatic or heterocyclic groups.

Uniqueness

Benzamide, N-[4-[[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl]phenyl]-4-(4-morpholinylsulfonyl)- is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O6S3/c1-2-19-23-24-21(33-19)25-34(28,29)17-9-5-16(6-10-17)22-20(27)15-3-7-18(8-4-15)35(30,31)26-11-13-32-14-12-26/h3-10H,2,11-14H2,1H3,(H,22,27)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBJNXRPJVOKDDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201117454
Record name N-[4-[[(5-Ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl]phenyl]-4-(4-morpholinylsulfonyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201117454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

537.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

356570-13-3
Record name N-[4-[[(5-Ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl]phenyl]-4-(4-morpholinylsulfonyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=356570-13-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[4-[[(5-Ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl]phenyl]-4-(4-morpholinylsulfonyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201117454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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